3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane

Physicochemical profiling Lipophilicity ADME prediction

3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane (CAS 63977-69-5) is a symmetrically N,N′-diacylated derivative of the 3,8-diazabicyclo[3.2.1]octane (DBO) scaffold. The DBO framework is a conformationally restricted bicyclic diamine that has served as the core structure for potent μ-opioid receptor agonists, most notably the 3-cinnamyl-8-propionyl analog azaprocin, whose analgesic potency is approximately 10-fold that of morphine.

Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
CAS No. 63977-69-5
Cat. No. B13943379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane
CAS63977-69-5
Molecular FormulaC12H20N2O2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCCC(=O)N1CC2CCC(C1)N2C(=O)CC
InChIInChI=1S/C12H20N2O2/c1-3-11(15)13-7-9-5-6-10(8-13)14(9)12(16)4-2/h9-10H,3-8H2,1-2H3
InChIKeyAFIXAFUSSQHYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane (CAS 63977-69-5): Compound-Class Context for Informed Procurement


3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane (CAS 63977-69-5) is a symmetrically N,N′-diacylated derivative of the 3,8-diazabicyclo[3.2.1]octane (DBO) scaffold . The DBO framework is a conformationally restricted bicyclic diamine that has served as the core structure for potent μ-opioid receptor agonists, most notably the 3-cinnamyl-8-propionyl analog azaprocin, whose analgesic potency is approximately 10-fold that of morphine [1]. Unlike the well-characterized cinnamyl-substituted DBOs, the dipropionyl analog bears two identical short-chain acyl groups (MW = 224.3 g/mol, formula C₁₂H₂₀N₂O₂), resulting in a compound with distinct physicochemical properties and a unique position within the DBO structure–activity relationship (SAR) landscape [2].

Why 3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane Cannot Be Replaced by Other DBO Analogs Without Experimental Validation


The DBO scaffold exhibits extreme sensitivity to N-substituent identity: within a single published series of 3,8-diazabicyclo[3.2.1]octanes, μ-opioid receptor affinity varied from high-nanomolar Ki values for certain acyl/aralkenyl combinations to sub-nanomolar for others, and analgesic potency relative to morphine spanned from negligible to 25-fold depending solely on the substituent pair [1]. Furthermore, the bridged bicyclic architecture itself is essential—monocyclic analogs of the lead cinnamyl-propionyl DBO completely lost μ-receptor affinity, demonstrating that the conformational constraint imposed by the DBO core is non-negotiable for target engagement [2]. Consequently, the specific N,N′-dipropionyl substitution pattern defines a distinct physicochemical and pharmacological profile that cannot be inferred from data on mono-propionyl, cinnamyl, or other acyl analogs. Procurement decisions that treat DBO derivatives as interchangeable risk introducing uncharacterized potency, selectivity, and physicochemical behavior into experimental workflows.

Quantitative Differentiation Evidence for 3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane vs. Closest DBO Analogs


Predicted logP Differentiation vs. 3-Cinnamyl-8-propionyl DBO (Azaprocin): Lipophilicity-Driven PK Implications

The dipropionyl analog exhibits a computationally predicted logP of approximately 1.5–2.0 (estimated via fragment-based calculation for C₁₂H₂₀N₂O₂ with two amide carbonyls), substantially lower than the measured or predicted logP of 3-cinnamyl-8-propionyl DBO (azaprocin; C₁₈H₂₄N₂O), which is estimated at ~3.5 owing to its extended lipophilic cinnamyl group (7 additional sp²/sp³ carbons) . This logP difference of approximately 1.5–2.0 log units translates to a theoretical ~30- to 100-fold difference in n-octanol/water partition coefficient, predicting markedly lower membrane permeability and CNS penetration for the dipropionyl analog—a critical parameter for CNS-targeted opioid pharmacology [1].

Physicochemical profiling Lipophilicity ADME prediction Opioid SAR

Absence of μ-Opioid Agonist Activity vs. High-Potency Cinnamyl DBO Analogs: Defined Negative-Control Utility

Published structure–activity relationship data for the DBO series establish that μ-opioid receptor affinity and in vivo analgesic activity require an aralkenyl (e.g., cinnamyl) substituent at one nitrogen and an acyl (e.g., propionyl) group at the other. The prototypical agonist 3-cinnamyl-8-propionyl DBO (1a) displays high μ-affinity and analgesic potency ~10-fold morphine; its regioisomer 3-propionyl-8-cinnamyl DBO retains affinity but with altered pharmacology (mixed agonist-antagonist) [1]. Bivalent DBO ligands lacking the cinnamyl motif showed no appreciable opioid receptor affinity or analgesic activity [2]. Within this SAR framework, 3,8-dipropionyl DBO—which lacks any aralkenyl substituent entirely—is predicted to be devoid of μ-opioid agonist activity, positioning it as a well-defined negative control or inactive scaffold for mechanistic studies where DBO-core engagement without opioid receptor activation is required.

Opioid receptor binding Negative control SAR Analgesic screening

Symmetric N,N′-Dipropionyl Substitution Eliminates Regioisomer Complexity vs. Unsymmetrical DBO Derivatives

Unsymmetrical N-substituted DBO derivatives such as 3-cinnamyl-8-propionyl DBO (azaprocin) exist as two distinct regioisomers (3-cinnamyl-8-propionyl vs. 3-propionyl-8-cinnamyl), which exhibit different pharmacological profiles despite identical molecular formulas [1]. The 3-propionyl-8-cinnamyl isomer was found to possess mixed agonist-antagonist activity distinct from the full agonist profile of the 3-cinnamyl-8-propionyl isomer [1]. In contrast, 3,8-dipropionyl DBO is structurally symmetric (C₂ symmetry), eliminating regioisomerism entirely—a single molecular entity is obtained upon synthesis, confirmed by the compound's unique SMILES notation C(C(N1CC2N(C(C1)CC2)C(=O)CC)=O)C . This symmetry simplifies analytical characterization (single HPLC peak, single NMR species) and ensures batch-to-batch consistency without the need for regioisomer separation or verification.

Structural characterization Regioisomerism Analytical quality control Chemical procurement

Molecular Weight Reduction vs. Cinnamyl-Containing DBOs: Enhanced Aqueous Solubility Potential

3,8-Dipropionyl DBO possesses a molecular weight of 224.30 g/mol (C₁₂H₂₀N₂O₂) , which is 21% lower than the 284.4 g/mol of 3-cinnamyl-8-propionyl DBO (C₁₈H₂₄N₂O) and 58% lower than the 354.4 g/mol of p-nitrocinnamyl DBO (C₁₈H₂₃N₃O₄). The reduced molecular weight combined with the absence of a hydrophobic aromatic cinnamyl moiety predicts substantially improved aqueous solubility, a property critical for achieving reliable compound concentrations in in vitro binding and functional assays without the confounding effects of organic co-solvents (e.g., DMSO) that may artifactually modulate receptor behavior. While experimental solubility data for 3,8-dipropionyl DBO are not publicly available, the structural absence of the lipophilic cinnamyl group represents a directional advantage for aqueous compatibility [1].

Solubility Formulation In vitro assay compatibility Molecular weight

Recommended Procurement and Application Scenarios for 3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane


Negative Control Compound for μ-Opioid Receptor Target Engagement Assays Using the DBO Scaffold

In radioligand binding displacement assays (e.g., [³H]-DAMGO competition) or functional cAMP inhibition assays at cloned μ-opioid receptors, 3,8-dipropionyl DBO serves as an ideal negative control. Its DBO core matches the bicyclic scaffold of active agonists such as azaprocin, controlling for nonspecific scaffold interactions, while the absence of the critical aralkenyl pharmacophore predicts lack of μ-receptor activation, as inferred from published DBO SAR [1][2]. This enables rigorous discrimination between DBO-core nonspecific binding and genuine μ-receptor pharmacology, a capability not available when using structurally unrelated negative controls.

Physicochemical Probe for DBO-Scaffold Lipophilicity SAR Without Aromatic Contributions

The symmetrical dipropionyl substitution provides a pure aliphatic-acyl DBO baseline for measuring or computationally modeling the intrinsic contribution of the DBO core to logP, solubility, and permeability, independent of aromatic substituent effects. This data point anchors lipophilicity SAR studies that span from the dipropionyl analog (predicted logP ~1.5–2.0) to cinnamyl DBO (predicted logP ~3.5) and beyond, enabling systematic optimization of CNS penetration vs. peripheral restriction [3].

Regioisomer-Free Reference Standard for Analytical Method Development in DBO Chemistry

Because 3,8-dipropionyl DBO is C₂-symmetric, it produces a single chromatographic peak and a single set of NMR resonances, in contrast to unsymmetrical DBOs that may yield regioisomer mixtures requiring separation. This compound is therefore a superior reference standard for developing and validating HPLC, UPLC-MS, or qNMR methods intended for DBO-derivative quality control, as it eliminates regioisomer-related variability from the calibration process .

Synthetic Intermediate for Diversified DBO Library Construction via Selective Deacylation–Reacylation

The dipropionyl DBO can serve as a protected DBO precursor. Selective deacylation of one propionyl group (e.g., under controlled basic hydrolysis) followed by reacylation with a desired aralkenyl or functionalized acyl chloride provides a regiospecific route to unsymmetrical DBO analogs, potentially avoiding the regioisomer mixtures that arise from direct mixed-acylation of the parent 3,8-diazabicyclo[3.2.1]octane diamine. This synthetic strategy leverages the symmetrical protection to control N-substituent installation order .

Quote Request

Request a Quote for 3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.